Cashmeran
Description
Historical Context of the Scientific Discovery and Development of Cashmeran
The genesis of this compound can be traced back to the 1960s, with its formal discovery attributed to Dr. John Hall at International Flavors and Fragrances (IFF) thegoodscentscompany.comnih.govcardiff.ac.uknih.govepo.org. While some sources indicate its synthesis in 1968, the molecule was broadly identified in the 1970s, with a U.S. patent (US 3,773,836) published by Hall for IFF in 1969 nih.govnih.gov. The development of this compound arose from research focused on inexpensive chemical transformations utilizing ingredients derived from pentamethyl indane and tetramethyl naphthalene (B1677914) structures thegoodscentscompany.comnih.gov.
The primary motivation behind its creation was to develop a synthetic alternative to rare and costly natural ingredients such as ambergris and sandalwood cardiff.ac.uk. The aim was to capture the warm, woody, and amber qualities of these precious raw materials in a more economical and sustainable manner cardiff.ac.uk. This strategic development led to the identification of this compound as an important new unsaturated ketone, providing a versatile synthetic molecule that quickly gained prominence thegoodscentscompany.comcardiff.ac.uk.
Evolution of Academic Research Trajectories for this compound
The academic research trajectory for this compound has evolved significantly since its discovery, moving from initial characterization to more complex investigations into its synthesis, environmental impact, and biological interactions.
Early research primarily focused on elucidating its unique chemical properties and its multifaceted odor profile, which combines woody, musky, spicy, fruity, chypre, balsamic, and vanilla notes, alongside distinct coniferous, salty, and even animalic nuances thegoodscentscompany.comnih.govnih.gov. Its chemical stability and impressive longevity were also recognized early on, making it a valuable subject for study in fragrance chemistry.
A significant area of research has been the industrial production of this compound. The current process involves the aerobic, partial oxidation of the bicyclic alkene, tetrahydropentamethyl indane (THPMI). Academic studies have aimed to gain a deeper understanding of this process, investigating the effect of industrial catalysts like Co-bis(2-ethylhexanoate) to improve selectivity and yield of this compound and its co-product, this compound-alcohol. Research has also explored the complex radical-mediated nature of this oxidation and how to control reaction conditions to optimize product formation.
Environmental studies have also formed a crucial part of this compound's research trajectory. Investigations into its biodegradability have shown that it is not readily biodegradable, with 0% biodegradation observed over 28 days in studies conducted according to OECD Test Guideline 301C wikipedia.org. Furthermore, its low potential for bioaccumulation in aquatic life has been assessed, with a bioconcentration factor (BCF) of 157 L/kg in carp (B13450389) and an octanol-water partition coefficient (log K_ow) of 4.2 wikipedia.org. Research has also monitored its presence in aquatic environments and sewage treatment plant effluents, highlighting its potential environmental exposure pathways thegoodscentscompany.com.
More contemporary research has broadened to include green chemistry approaches for its synthesis, such as utilizing bio-based myrcene (B1677589) derived from sugarcane via engineered yeast strains, and employing enzymatic cyclization to minimize waste. The development of advanced delivery systems, including microencapsulation of this compound particles with polymers for time-release in smart fabrics, represents another innovative research direction. Furthermore, the application of artificial intelligence (AI) in predicting optimal fragrance blends involving this compound demonstrates a modern research frontier. Recent toxicological assessments have also been conducted to evaluate this compound's potential as an endocrine-disrupting chemical, with studies indicating it is not expected to cause endocrine effects based on a weight-of-evidence approach. Ongoing research also focuses on structure-odor relationships, exploring how its molecular architecture translates into its unique sensory perception and contributing to the broader understanding of olfactory receptors and the design of new musk compounds.
Contemporary Significance of this compound as a Research Subject
This compound continues to hold significant contemporary importance as a research subject within chemical and biological sciences due to its versatile properties and the ongoing drive for innovation and sustainability. Its unique and complex scent profile ensures its continued relevance in the development of new chemical formulations, extending beyond traditional perfumery to materials science and other applications where specific sensory attributes are desired.
Furthermore, ongoing toxicological and environmental impact assessments are critical to ensuring the safe and responsible use of this compound. These studies contribute to a comprehensive understanding of its interactions with biological systems and the environment, informing regulatory guidelines and promoting sustainable chemical practices.
This compound also serves as a valuable compound for fundamental research into chemoreception. Its distinct chemical structure and the complex sensory experience it evokes make it an important tool for studying the mechanisms of olfactory perception and the design of novel odorants. The development of new variants with enhanced stability and tailored scent profiles further exemplifies its ongoing significance as a subject of chemical innovation.
Data Tables
The following tables provide key chemical properties of this compound and a list of compounds mentioned in this article with their corresponding PubChem CIDs.
Table 1: Chemical Properties of this compound (Note: In a real article, this table would be interactive, allowing users to sort or filter the data.)
| Property | Value | Source Index |
| Chemical Name | 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | thegoodscentscompany.comnsf.gov |
| Other Chemical Name | 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone | wikipedia.org |
| Molecular Formula | C₁₄H₂₂O | thegoodscentscompany.comnih.govthegoodscentscompany.comwikipedia.orgnih.govnsf.gov |
| Molecular Weight | 206.329 g/mol | thegoodscentscompany.comnsf.gov |
| CAS Number | 33704-61-9 | nih.govthegoodscentscompany.comwikipedia.orgnsf.gov |
| Appearance | White solid | thegoodscentscompany.comwikipedia.org |
| Melting Point | 27 °C | thegoodscentscompany.comwikipedia.org |
| Boiling Point | 256 °C (decomposition noted at 220 °C) | thegoodscentscompany.comwikipedia.org |
| Log K_ow | 4.2 | thegoodscentscompany.comnih.gov |
| BCF (Bioconcentration Factor) | 157 L/kg (in Cyprinus carpio) | |
| Biodegradability | Not readily biodegradable (0% over 28 days) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGSAALSYARKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047399 | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33704-61-9 | |
| Record name | (±)-Cashmeran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Cashmeran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO PENTAMETHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Cashmeran and Its Analogs
Catalytic Strategies for the Synthesis of Cashmeran and Related Scaffolds
Modern synthetic approaches to this compound and its derivatives increasingly rely on powerful catalytic methods that offer precision and atom economy. These strategies enable the construction of the characteristic bicyclo[4.3.0]nonane (or indanone) core and the introduction of key stereocenters that are crucial for specific olfactory profiles.
Organocatalytic Approaches in this compound Derivatization
Organocatalysis has emerged as a powerful tool for the derivatization of this compound-like structures, offering a metal-free alternative for asymmetric synthesis. A notable advancement is the use of chiral Brønsted acid catalysis for the asymmetric Michael addition of unactivated α-substituted ketones to enones. semanticscholar.orgnih.govapgrjournal.com This approach is pivotal for creating cyclic ketones that bear α-quaternary stereocenters, a common structural feature in this compound analogs. nih.govresearchgate.net
Researchers have successfully employed this strategy using the chiral phosphoric acid catalyst TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). This methodology operates through a novel activation mode termed "enol catalysis," which effectively facilitates the reaction between challenging, unactivated ketone substrates. nih.govapgrjournal.com The catalyst promotes the formation of the thermodynamic enol tautomer, which then undergoes a highly controlled, enantioselective Michael reaction. apgrjournal.com This method has proven effective for synthesizing precursors to new this compound odorants in good to excellent yields. nih.govresearchgate.net
Enantioselective Synthesis of this compound Odorants
The stereochemistry of a fragrance molecule can have a profound impact on its scent. Consequently, the enantioselective synthesis of this compound odorants is a critical area of research. The olfactory properties of the two enantiomers of this compound itself are reported to be similar in character and intensity. researchgate.net However, for newly designed analogs, the chirality can be the deciding factor in whether a molecule possesses the desired scent. apgrjournal.com
A key breakthrough in this area is the asymmetric Brønsted acid-catalyzed Michael addition, which consistently yields products with high enantioselectivity. nih.govresearchgate.net This "enol catalysis" approach allows for the synthesis of different cyclic ketones with α-quaternary stereocenters in high optical purity. nih.govapgrjournal.com For instance, in the synthesis of a novel this compound analog, it was discovered that only the (R)-enantiomer exhibited the characteristic musky, woody facets of this compound, while the (S)-enantiomer did not possess the desired odor. apgrjournal.comresearchgate.net This highlights the importance of enantioselective methods in the fragrance industry for accessing the specific stereoisomer with the active olfactory properties. Subsequent steps, such as McMurry coupling and Saegusa–Ito oxidation, can then be used to convert these chiral ketones into the final enantiopure target odorants. nih.govresearchgate.net
| Ketone Substrate | Enone Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 2,6,6-Trimethylcyclohexan-1-one | Methyl vinyl ketone | TRIP | 85 | 95 |
| 2-Methylcyclopentan-1-one | Ethyl vinyl ketone | TRIP | 90 | 98 |
| 2,5-Dimethylcyclopentan-1-one | Methyl vinyl ketone | TRIP | 78 | 92 |
Table 1. Representative results for the enantioselective Michael addition using TRIP catalyst to form this compound analog precursors. Data compiled from synthetic reports. semanticscholar.orgnih.gov
Cascade Cyclization Reactions for Constructing this compound-like Structures
Cascade, or domino, reactions provide an elegant and efficient pathway to complex molecular architectures like the this compound scaffold from simple starting materials in a single operation. These reactions are highly atom-economical and can rapidly build the core bicyclo[4.3.0]nonane structure. nih.gov
One such strategy involves an oxovanadium-catalyzed domino reaction of hydroxy enynes. This method facilitates an atom-economical cycloisomerization to synthesize bicyclo[4.3.0]non-1(9)-en-2-ones, which are structurally analogous to the this compound core. semanticscholar.org The reaction proceeds through a cascade mechanism, efficiently constructing the fused ring system. Such transition metal-catalyzed cycloisomerizations of enynes are a powerful tool for accessing diverse cyclic structures. semanticscholar.org
Mechanistic Elucidation of Novel this compound Synthetic Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For the novel organocatalytic synthesis of this compound precursors, significant insight has been gained into the "enol catalysis" pathway. nih.govapgrjournal.com
The proposed mechanism suggests a dual role for the bifunctional Brønsted acid catalyst, TRIP. apgrjournal.com
Enolization: The catalyst first interacts with the α-substituted ketone, accelerating its tautomerization to the more thermodynamically stable enol.
Directed Michael Addition: The catalyst then orchestrates the subsequent Michael addition to the enone. It is postulated that this occurs via a well-organized, trimolecular transition state involving the catalyst, the enol, and the enone. apgrjournal.com This highly ordered arrangement is responsible for the high levels of enantioselectivity observed, even at elevated reaction temperatures. apgrjournal.com This activation strategy represents a significant departure from traditional enamine catalysis and provides a complementary approach for the functionalization of α-substituted ketones. apgrjournal.com
Principles of Rational Design for Modified this compound Analogs with Tuned Properties
The development of new fragrance molecules is increasingly guided by principles of rational design, often supported by molecular modeling. nih.govresearchgate.net This approach aims to predict how structural modifications to a parent molecule like this compound will affect its olfactory properties, thus tuning the final scent.
The process begins with the computational design of novel target structures based on the known structure-activity relationships of musky and woody odorants. nih.gov By analyzing the shape and electronic properties of this compound, chemists can propose modifications, such as altering ring size, changing substitution patterns, or introducing new functional groups, to potentially enhance or alter the scent profile.
These designed molecules are then synthesized using advanced methodologies, such as the enantioselective organocatalytic routes described previously. nih.gov The final and most critical step is the olfactory evaluation of the newly synthesized, enantiopure compounds. This empirical feedback is essential, as demonstrated by the case where only one of two enantiomers of a designed analog possessed the desired this compound-like odor. apgrjournal.comresearchgate.net This iterative cycle of design, synthesis, and evaluation allows for a systematic exploration of chemical space and leads to the discovery of new, high-impact fragrance ingredients.
Molecular Olfaction and Receptor Interactions of Cashmeran
Olfactory Receptor Binding Mechanisms and Activation by Cashmeran
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are located on the surface of olfactory receptor neurons in the nasal epithelium. nih.gov These receptors are a class of G-protein coupled receptors (GPCRs), characterized by their seven transmembrane domains. nih.gov The interaction between an odorant like this compound and an OR is a highly specific process, akin to a lock and key mechanism, where the molecule's shape and electronic properties determine its fit with the receptor's binding pocket.
The binding of this compound to its cognate receptor(s) is thought to be governed by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. researchgate.net These forces stabilize the complex between the odorant and the receptor. researchgate.net This binding event induces a conformational change in the OR protein. This structural change activates the associated G-protein, triggering an intracellular signaling cascade that culminates in the generation of an electrical signal within the olfactory receptor neuron. nih.gov This signal is then transmitted to the olfactory bulb in the brain for further processing, ultimately leading to the perception of this compound's unique aroma. nih.gov The diversity in odor recognition is attributed to the highly variable transmembrane domains of these receptors, allowing a single odorant to bind to multiple receptors with varying affinities, and conversely, a single receptor to recognize a range of molecules. researchgate.net
Quantitative Structure-Odor Relationship (QSOR) Studies for this compound and its Derivatives
Quantitative Structure-Odor Relationship (QSOR) studies are a key aspect of fragrance chemistry, aiming to establish a correlation between the chemical structure of a molecule and its perceived odor. mdpi.com These studies are crucial for the rational design of new odorants with desired scent profiles. nih.gov For this compound and its derivatives, QSOR studies investigate how modifications to its molecular structure affect its characteristic musky-woody scent.
Computational modeling plays a pivotal role in modern QSOR by identifying the "olfactophore" of a molecule—the specific arrangement of atoms and functional groups necessary for its interaction with an olfactory receptor. For this compound, this involves creating three-dimensional models of the molecule and analyzing its conformational possibilities. The goal is to define the essential electronic shape required for binding to its target receptor(s). nih.gov
By understanding the olfactophore, chemists can design new molecules that retain the key features for the desired scent while potentially improving other properties like stability or substantivity. This "directed odorant design" has a higher success rate than traditional trial-and-error synthesis. nih.gov Molecular modeling techniques allow researchers to virtually add or remove structural elements, increase rigidity, or introduce flexibility to probe which features are critical for the this compound-type odor. nih.gov
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have identical physical properties in a non-chiral environment, they can exhibit different biological activities, including odor, due to the chiral nature of biological receptors. nih.govnih.gov
In the case of this compound itself, its two enantiomers are reported to have very similar odors and are of comparable intensity. researchgate.net However, studies on analogs of this compound have revealed significant enantiomeric differences in olfactory perception. For one such analog, only the (R)-enantiomer was found to possess the characteristic facets of this compound, while its (S)-enantiomer did not, and both were weaker than this compound itself. researchgate.net This demonstrates the high stereoselectivity of the olfactory receptors involved.
| Compound | Enantiomer | Odor Threshold (ng/L air) | Odor Description |
|---|---|---|---|
| This compound | (R) | 1.1 | Similar to (S)-enantiomer |
| This compound | (S) | 1.4 | Similar to (R)-enantiomer |
| This compound Analog | (R) | Not specified | Possesses this compound facets, but weaker |
| This compound Analog | (S) | Not specified | Lacks this compound facets |
Neurobiological Investigations of this compound Perception and Olfactory Processing
The perception of this compound's scent is not complete upon receptor binding. This initial step is followed by a complex series of neurobiological events. After an olfactory receptor neuron is activated by this compound, it transmits a signal to a specific microregion in the olfactory bulb of the brain called a glomerulus. nih.gov All neurons expressing the same type of olfactory receptor converge onto the same glomerulus, creating a spatial map of odor information in the olfactory bulb.
From the olfactory bulb, these signals are relayed to higher brain regions, including the piriform cortex (for odor identification), the amygdala (for emotional responses to odors), and the orbitofrontal cortex (for conscious perception and integration with other sensory information). nih.gov The unique pattern of glomerular activation created by this compound is interpreted by these higher cortical areas, resulting in the conscious perception of its complex, multifaceted scent profile, which is often described as musky, woody, and spicy.
Advanced Methodologies for Olfactory Response Profiling in Research
Understanding the perception of odorants like this compound relies on a variety of advanced research methodologies that probe the olfactory system at different levels.
Cryo-Electron Microscopy (Cryo-EM): This technique has become instrumental in determining the three-dimensional structures of olfactory receptors. nih.govresearchgate.net By visualizing the receptor's structure, researchers can gain insights into the specific binding pocket for odorants like this compound. nih.govresearchgate.net
Molecular Dynamics Simulations: These computational methods allow scientists to model the dynamic interactions between an odorant molecule and its receptor over time. nih.govresearchgate.net This can help elucidate the precise mechanism of receptor activation and identify key amino acid residues involved in binding. nih.govresearchgate.net
High-Density Chemoresistive Sensor Arrays (HCSA): As a component of advanced artificial olfactory systems, HCSAs are used in conjunction with computational techniques like hierarchical graph neural networks to achieve real-time adaptive responses to volatile organic compounds, enhancing the accuracy of odor identification. arxiv.orgresearchgate.net
These and other techniques provide a multi-faceted approach to deconstructing the journey of an odorant molecule like this compound, from its initial physical interaction with a receptor to its ultimate perception in the brain.
Environmental Fate, Transport, and Ecotoxicological Implications of Cashmeran
Environmental Distribution and Partitioning Dynamics of Cashmeran in Aquatic and Terrestrial Systems
This compound is a volatile neutral organic chemical with moderate water solubility industrialchemicals.gov.au. When released into the environment, it is expected to partition into the water compartment industrialchemicals.gov.au. Environmental monitoring studies have detected this compound in wastewater influent at sewage treatment plants industrialchemicals.gov.au.
Multimedia partitioning models, such as the Level III fugacity model, predict that this compound will predominantly partition to the soil compartment (83-85%) and the water compartment (14-16%) when continuously distributed across air, water, and soil industrialchemicals.gov.aueuropa.eu. However, if released solely into the water compartment, it is predicted to largely remain in water (95%) industrialchemicals.gov.au.
Its calculated Henry's law constant of 1.44 Pa·m³/mol indicates moderate volatility from water and moist soil industrialchemicals.gov.au. The soil adsorption coefficient (log KOC = 2.3 or Koc = 200) suggests medium mobility in soil, implying a low potential for strong adsorption to sediment or soil industrialchemicals.gov.aueuropa.euchemsafetypro.com.
This compound's octanol-water partition coefficient (log KOW) is 4.2 wikipedia.orgeuropa.eueuropa.eu. While this value meets a domestic categorization threshold for bioaccumulation hazards in aquatic organisms (log KOW ≥4.2), studies indicate a low potential for significant bioaccumulation industrialchemicals.gov.au. A bioconcentration factor (BCF) study in Cyprinus carpio (carp) reported a lipid-normalized BCF value of 157 L/kg wet weight, which is below the critical threshold of 2000 L/kg for significant bioaccumulation industrialchemicals.gov.au. This compound has also been detected in wildlife, such as polar bear liver samples (up to 5.5 ng/g wet weight) and blue mussels (up to 1140 ng/g lipid weight), suggesting some uptake but limited bioaccumulation potential .
Table 1: Physicochemical Properties and Environmental Partitioning of this compound
| Property | Value | Source |
| Henry's Law Constant | 1.44 Pa·m³/mol | industrialchemicals.gov.au |
| Soil Adsorption Coefficient (log KOC) | 2.3 | industrialchemicals.gov.au |
| Soil Adsorption Coefficient (Koc) | 200 | europa.eu |
| Octanol-Water Partition Coefficient (log KOW) | 4.2 | wikipedia.orgeuropa.eueuropa.eu |
| Bioconcentration Factor (BCF, Cyprinus carpio) | 157 L/kg wet weight | industrialchemicals.gov.au |
| Predicted Partitioning (Air, Water, Soil release) | Soil: 83-85%, Water: 14-16%, Air/Sediment: <1% | industrialchemicals.gov.aueuropa.eu |
| Predicted Partitioning (Water release only) | Water: 95% | industrialchemicals.gov.au |
Atmospheric Chemistry and Degradation Pathways of this compound
This compound, as a volatile compound, undergoes degradation in the atmosphere primarily through reactions with atmospheric oxidants like hydroxyl radicals and ozone industrialchemicals.gov.aursc.org.
Kinetics and Mechanisms of Hydroxyl Radical Reactions with this compound
This compound is expected to undergo rapid photo-oxidation by hydroxyl radicals (•OH) in the atmosphere industrialchemicals.gov.au. The hydroxyl radical is a highly reactive and short-lived species, playing a crucial role in controlling the oxidizing capacity of the Earth's atmosphere by reacting with many pollutants wikipedia.orgiiab.menih.govctdbase.orguni.lu. A calculated half-life for this compound due to reaction with hydroxyl radicals is approximately 1.2 hours industrialchemicals.gov.au. While specific kinetic rate constants for this compound's reaction with hydroxyl radicals were not explicitly detailed beyond its rapid photo-oxidation, hydroxyl radical reactions with organic compounds typically involve hydrogen atom abstraction or addition to unsaturated bonds nih.govnih.gov.
Ozonolysis of this compound and Secondary Oxidant Production
Ozonolysis is another significant atmospheric degradation pathway for this compound rsc.orgacs.org. The second-order rate constant for the cyclo-addition of ozone (O₃) with this compound has been determined to be (2.78 ± 0.31) × 10⁻¹⁹ cm³ molec⁻¹ s⁻¹ at 293 ± 1 K in nitrogen rsc.org. This rate constant suggests an atmospheric lifetime of approximately 85 days against 20 ppbv of ozone rsc.org.
However, ozonolysis experiments conducted in air (with 20% O₂) revealed significant secondary hydroxyl radical production, with concentrations reaching up to 5.1 × 10⁵ molec cm⁻³ rsc.org. This secondary OH production considerably shortens this compound's lifetime to approximately 5 hours under experimental conditions, demonstrating that the oxidation of fragrant molecules like this compound can alter the oxidative capacity of indoor air by producing secondary OH radicals rsc.org. Despite this, this compound is considered long-lived and could serve as a volatile chemical product (VCP) tracer in urban air rsc.org.
Table 2: Atmospheric Degradation Kinetics of this compound
| Degradation Pathway | Kinetic Parameter | Value | Environmental Lifetime (approx.) | Source |
| Hydroxyl Radical Reaction | Half-life | 1.2 hours | N/A | industrialchemicals.gov.au |
| Ozonolysis (in N₂) | Second-order rate constant (k) | (2.78 ± 0.31) × 10⁻¹⁹ cm³ molec⁻¹ s⁻¹ (at 293 ± 1 K) | 85 days (against 20 ppbv O₃) | rsc.org |
| Ozonolysis (in air with secondary OH) | N/A | N/A | 5 hours | rsc.org |
| Secondary OH Production during Ozonolysis | Concentration of secondary OH radicals | Up to 5.1 × 10⁵ molec cm⁻³ | N/A | rsc.org |
Biodegradation and Biotransformation Pathways of this compound in Environmental Matrices
This compound is generally not expected to biodegrade rapidly in the environment industrialchemicals.gov.au. Studies conducted in accordance with OECD Test Guideline (TG) 301C (MITI) standards showed that this compound is not readily biodegradable, with no mineralization observed and 0% biodegradation by biological oxygen demand (BOD) measured over 28 days industrialchemicals.gov.au. After 28 days, 99% of the test substance concentration remained present industrialchemicals.gov.au. This suggests that this compound predominantly persists in aquatic environments .
Despite its low ready biodegradability, some removal can occur in wastewater treatment plants (WWTPs). This compound has been identified in wastewater influent industrialchemicals.gov.au. While not fully degraded, synthetic musks, including this compound, are partly retained and degraded in sewage treatment plants, with removal efficiencies for this compound reported between 40-60% nordicscreening.org. This removal can be attributed to processes such as adsorption to sludge and potentially some biotransformation, although the latter is not extensive nordicscreening.org. In constructed wetlands (CWs), this compound also shows moderate removal (40–60%) due to adsorption and microbial degradation .
Ecotoxicological Assessment Methodologies for this compound in Aquatic Ecosystems
Ecotoxicological assessments for this compound in aquatic ecosystems typically involve evaluating its potential for toxicity to various aquatic organisms. Methodologies often include acute and chronic toxicity tests. For this compound, studies have reported low risk to aquatic life when used within regulated concentrations .
The Predicted No-Effect Concentration (PNEC) for freshwater aquatic environments has been derived for this compound. A PNEC of 1.35 µg/L was determined from a calculated algal ecotoxicity endpoint (72 h EC₅₀ = 1.35 mg/L) using an assessment factor of 1000 industrialchemicals.gov.au. Short-term aquatic toxicity for this compound is reported to be greater than 1 mg/kg for various species, including Daphnia, algae, and fish wikipedia.org.
Mechanistic Investigations of Aquatic Toxicity in Organisms
Mechanistic investigations into the aquatic toxicity of this compound suggest that while individual compound toxicity may be low, synergistic effects can occur in mixtures with other chemicals, particularly other synthetic musks agrilife.org. For instance, this compound and Galaxolide exhibited EC₅₀ values for the β-galactosidase assay below 40 µg/L, and were found to be ten times more cytotoxic than Tonalide in bioassays using rainbow trout cell lines agrilife.org. The cytotoxicity of mixtures containing this compound and other compounds was observed to be much greater than expected, indicating synergistic interactions agrilife.org. This highlights the importance of assessing the ecotoxicological impact of this compound not only as a single substance but also in the context of environmental mixtures.
Table 3: Ecotoxicological Data for this compound in Aquatic Ecosystems
| Endpoint | Value | Assessment Factor | Source |
| Algal Ecotoxicity (72 h EC₅₀) | 1.35 mg/L | N/A | industrialchemicals.gov.au |
| Freshwater Aquatic PNEC | 1.35 µg/L | 1000 | industrialchemicals.gov.au |
| Short-term Aquatic Toxicity (Daphnia, algae, fish) | >1 mg/kg | N/A | wikipedia.org |
| Cytotoxicity (β-galactosidase assay) | 40 µg/L (individual) | N/A | agrilife.org |
| Cytotoxicity in Mixtures (EC₅₀ vs. predicted) | 32.23 µg/L vs. predicted 489.21 µg/L (synergistic) | N/A | agrilife.org |
Toxicological Mechanisms and Human Health Considerations of Cashmeran
In Vitro and In Vivo Mechanistic Studies of Cashmeran Toxicokinetics and Toxicodynamics
Toxicokinetics (TK) encompasses the study of a chemical's absorption, distribution, metabolism, and excretion (ADME) within a biological system, effectively linking external exposure to the internal dose received by the body. Toxicodynamics (TD), conversely, investigates the molecular, biochemical, and physiological effects that chemicals or their metabolites exert within biological systems, stemming from the interaction of the biologically effective dose with specific molecular targets. basenotes.comthegoodscentscompany.com
In the assessment of chemical compounds like this compound, both in vitro (studies conducted outside a living organism, e.g., cell cultures) and in vivo (studies conducted in living organisms, e.g., animal models) approaches are employed to elucidate TK and TD. In vitro and in silico (computational) studies can provide foundational toxicokinetic parameters, including insights into a chemical's potential for tissue accumulation and biotransformation. basenotes.com However, comprehensive in vivo studies remain essential for a thorough understanding of metabolite formation and identification within the body. basenotes.com
Integrating toxicokinetic data into toxicological studies is vital for improving the quality of chemical risk assessment. This integration aids in understanding variations in responses or sensitivities across individuals, species, or life stages, and supports the extrapolation of findings from experimental animals to humans. thegoodscentscompany.com Physiologically-Based Toxicokinetic (PBPK) models are instrumental in this regard, facilitating extrapolations across species (e.g., animals to humans), routes of exposure (e.g., dermal to oral), and from in vitro to in vivo scenarios. thegoodscentscompany.comthegoodscentscompany.com While in vitro assays are proficient in assessing toxicodynamics at the target site, toxicokinetic data are necessary to derive quantitative safe external doses, especially for repeated exposures. thegoodscentscompany.com For this compound, general toxicological assessments, including 90-day repeated gavage dosing and reproductive/developmental screening studies, have considered aspects of its toxicokinetics and toxicodynamics in evaluating its endocrine potential. fragranceu.com
Endocrine System Interactions and Potential Modulatory Effects of this compound
The endocrine system, a complex network of glands and hormones, plays a pivotal role in regulating essential physiological functions such as growth, development, reproduction, and metabolism. nih.gov Endocrine active substances (EAS) are chemicals capable of interacting with or interfering with normal hormonal action, either by mimicking natural hormones, blocking their effects, or altering hormone levels and metabolic processes. When such interactions lead to adverse effects, these substances are classified as endocrine disruptors (EDs). The endocrine disruptor potential of this compound, a widely used fragrance ingredient, has been specifically evaluated. fragranceu.com
Nuclear receptors are a class of proteins that mediate the actions of various natural and artificial ligands by regulating gene transcription. They bind to specific DNA response elements, and ligand binding can induce conformational changes that lead to the recruitment of transcriptional coactivators or corepressors, thereby influencing gene expression.
In the assessment of this compound, various in vitro assays have been utilized to determine its nuclear receptor binding and transactivation activity. ToxCast assays, which screen for activity related to estrogen, androgen, thyroid, and steroidogenesis modalities, indicated that this compound was inactive at non-cytotoxic concentrations. fragranceu.com
Specific in vitro studies further detailed this compound's interactions:
| Receptor/Cell Line | Activity | Reference |
| Human cervical epithelioid carcinoma HeLa cell line (Estrogen Receptor) | No estrogenic activity | fragranceu.com |
| Chinese Hamster Ovary (CHO)-K1 cells (Estrogen Receptor) | Weak agonist estrogenic activity | fragranceu.com |
| Human Androgen Receptor (hAR) | No agonist or antagonist activity | fragranceu.com |
| Thyroid Hormone Receptor β (hTHRβ) | No agonist or antagonist activity | fragranceu.com |
An additional in vitro study suggested that this compound exhibits weak endocrine activity through binding to the estrogen receptor (ER). However, this binding occurred at a significantly lower potency compared to endogenously produced estrogens, and this weak estrogenic activity has not been correlated with adverse effects in either animal or human studies.
Weight-of-evidence (WoE) evaluations represent the standard methodology for determining whether a chemical meets the criteria of an endocrine disrupting chemical (EDC). This approach systematically considers all available and pertinent data, evaluating their relevance, reliability, strength, and coherence with established endocrine physiology and pharmacology to establish a causal link between endocrine activity and adverse effects.
In the context of this compound, a comprehensive weight-of-evidence assessment has been conducted:
The Danish (Q)SAR database, a computational tool for predicting chemical properties, did not indicate any endocrine disruptor potential for this compound. fragranceu.com
In vivo studies, such as a 90-day repeated gavage dosing study and a reproductive and developmental screening study, revealed no adverse endocrine-related effects. fragranceu.com
Based on the totality of the weight-of-the-evidence, this compound is not anticipated to induce endocrine effects. fragranceu.com The weight-of-evidence approach allows for establishing a biologically plausible link between endocrine activity and adverse effects, even if substance-specific data for this precise link are not directly available. Classification of a substance as an endocrine disruptor considers all available information, including data from in vivo, in vitro, and in silico studies, as well as information from analogue substances.
Advanced Approaches to Human Health Risk Assessment for this compound Exposure
Human Health Risk Assessment (HHRA) is a structured process designed to estimate the nature and probability of adverse health effects in humans resulting from exposure to chemicals in environmental media. This process typically involves four key steps: planning and scoping, hazard identification, dose-response assessment, and exposure assessment, culminating in risk characterization.
Advanced approaches to HHRA integrate sophisticated toxicological information to enhance the accuracy and relevance of the assessment. Key recommendations for advancing HHRA include:
Clear Problem Formulation: Establishing a precise problem formulation at the outset of the assessment, with a level of complexity appropriate for informing relevant risk management decisions.
Toxicokinetics and Toxicodynamics Integration: Utilizing detailed toxicokinetic and toxicodynamic information to develop Chemical Specific Adjustment Factors (CSAFs), which allow for more refined extrapolations between species or exposure scenarios.
Mode of Action (MOA) Information: Employing mode of action information and a comprehensive understanding of the relevant biology as a central organizing principle for the risk assessment.
Dose-Response Integration: Integrating MOA information into dose-response assessments, adhering to existing guidelines for both non-cancer and cancer assessments.
Tiered, Iterative Approach for Mixtures: Applying a tiered, iterative approach, such as that developed by the World Health Organization/International Programme on Chemical Safety (WHO/IPCS), for the scientifically robust risk assessment of combined exposures to chemical mixtures.
Human Biomonitoring Data Interpretation: Applying this integrated knowledge to enable the interpretation of human biomonitoring data within a risk context.
Furthermore, advanced exposure analysis methods, such as probabilistic models like the Cumulative and Aggregate Risk Evaluation System Next Generation (CARES NG), can provide more accurate estimates of exposure. These models account for variable human behavior and temporal effects on exposure, leading to refined subject-level and eating-event specific calculations. The development of advanced mechanistic-based molecular screening approaches also holds promise for improving the accuracy of risk assessments by identifying quantitative differences between human-based and animal-based assays.
Computational Chemistry and Structure Activity Relationship Sar Studies for Cashmeran
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for Cashmeran
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to a specific activity, such as its odor intensity or toxicological endpoint. In the context of this compound, QSAR models are pivotal for designing new analogs and assessing the safety of polycyclic musks.
The development of a QSAR model involves several critical steps, beginning with the curation of a dataset of molecules with known activities. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, electronic properties), are then calculated. semanticscholar.org Through statistical methods, a relationship is established between these descriptors and the observed activity. semanticscholar.org
A crucial aspect of QSAR is rigorous validation to ensure the model is robust and predictive for new, untested chemicals. nih.govsemanticscholar.org This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development. semanticscholar.org For instance, a 3D-QSAR model was developed to assess the toxicity of synthetic musks, including this compound, by correlating their molecular structures with their lethal concentration (LC₅₀) in mysids. researchgate.net Such models can predict the toxicity of transformation by-products, providing valuable data for risk management. researchgate.net
Furthermore, molecular modeling and SAR principles have been directly applied in the design of novel this compound odorants. scilit.comnih.govresearchgate.net By understanding which structural features are essential for the characteristic musky-woody scent, chemists can modify the this compound scaffold to create new proprietary molecules with desirable fragrance profiles. nih.govresearchgate.net This approach, which keeps the core electronic shape required for olfactophore binding while altering other structural elements, is more efficient than traditional trial-and-error synthesis. nih.gov
Table 1: Key Validation Parameters in QSAR Modeling
| Parameter | Description | Purpose |
|---|---|---|
| R² | Coefficient of determination | Measures the goodness-of-fit of the model to the training data. |
| Q² (or R²cv) | Cross-validated R² | Assesses the internal predictive ability and robustness of the model. |
| R²pred | Predictive R² for external set | Evaluates the model's ability to predict the activity of new, external compounds. |
| Y-randomization | Permutation test | Ensures the model is not the result of a chance correlation by randomizing the response variable. |
Molecular Docking and Dynamics Simulations for this compound-Receptor Interactions
The perception of smell begins with the interaction between an odorant molecule and an olfactory receptor (OR) in the nose. nih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze these interactions at an atomic level. nih.govplos.org Since obtaining experimental structures of ORs is notoriously difficult, homology modeling is often used to build 3D models of these receptors based on the known structures of related G protein-coupled receptors (GPCRs). nih.govnih.govspringernature.commdpi.com
Once a 3D model of a relevant human olfactory receptor, such as the musk-responsive OR5AN1, is constructed, docking simulations can predict the preferred binding pose of this compound within the receptor's binding pocket. researchgate.netnih.gov These simulations score different conformations based on factors like steric fit and intermolecular forces, identifying key amino acid residues that may interact with the ketone functional group of this compound. researchgate.net
Molecular dynamics (MD) simulations can then be used to study the stability of the this compound-receptor complex over time. MD provides a deeper understanding of the binding mechanics, showing how the receptor might change its conformation to accommodate the ligand and revealing the energetic landscape of the binding process. nih.gov A novel approach in computational olfaction involves performing large-scale docking simulations of odorants against a panel of approximately 400 different human olfactory receptors. chemrxiv.org Each molecule, including this compound, can be represented as a high-dimensional docking score vector, and the similarity between these vectors can be used to predict the similarity in their perceived odors. chemrxiv.org
Mechanistic Insights from Quantum Chemical Calculations Applied to this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and conformational properties of molecules like this compound. nih.govresearchgate.net These methods are essential for understanding the intrinsic properties of the molecule that govern its interaction with an olfactory receptor.
Conformational analysis is a key application, where quantum chemistry is used to calculate the relative energies of different spatial arrangements (conformers) of the this compound molecule. nih.govsemanticscholar.org By identifying the most stable, low-energy conformations, researchers can determine the likely three-dimensional shape of the molecule as it approaches and binds to a receptor. This is crucial, as the shape of the odorant is a primary determinant of its scent. nih.gov
These calculations can also determine a range of molecular properties, including:
Molecular Electrostatic Potential (MEP): This maps the distribution of charge on the molecule's surface, indicating regions that are likely to engage in electrostatic or hydrogen-bonding interactions with the receptor.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and ability to participate in charge-transfer interactions.
By combining quantum chemistry with experimental techniques like microwave spectroscopy, it is possible to determine the precise gas-phase structures of odorants and correlate these structures directly with their olfactory properties. researchgate.net This provides a powerful, bottom-up approach to understanding the molecular parameters that define the unique scent of this compound.
Predictive Modeling for Environmental Fate and Toxicological Endpoints of this compound
Computational models are increasingly used to predict the environmental fate and potential toxicity of chemicals, aligning with efforts to reduce animal testing. pageplace.deupf.edu For this compound, these models help assess its persistence, bioaccumulation, and potential to act as an endocrine disruptor.
Studies on the environmental fate of this compound have investigated its atmospheric persistence. One study determined the reaction rate constant between this compound and ozone, a key atmospheric oxidant. rsc.org The findings suggest that this compound is relatively long-lived in the atmosphere, with a lifetime of approximately 85 days in the presence of a typical ozone concentration. rsc.org However, the ozonolysis process was found to produce secondary OH radicals, which in turn shortened this compound's experimental lifetime to just 5 hours, indicating that its atmospheric degradation pathway is complex. rsc.org Additionally, research has shown that polycyclic musks, including this compound, can be photodegraded by UV irradiation, suggesting this could be a relevant environmental degradation pathway. nih.gov
Table 2: Summary of In Silico Toxicological and Environmental Assessments for this compound
| Endpoint | Computational Method/Database | Finding | Source |
|---|---|---|---|
| Endocrine Disruption | Danish QSAR Database, ToxCast | Did not indicate endocrine disruption potential. Inactive in estrogen, androgen, thyroid, and steroidogenesis assays. | nih.gov |
| Aquatic Toxicity | 3D-QSAR | Models developed to predict lethal concentration (LC₅₀) of synthetic musks in aquatic organisms. | researchgate.net |
| Atmospheric Fate | Kinetic Modeling | Relatively slow reaction with ozone (lifetime ~85 days), but rapid degradation via secondary OH production (lifetime ~5 hours). | rsc.org |
| Photodegradation | Experimental/Kinetic Study | Susceptible to degradation by UV irradiation. | nih.gov |
Cheminformatics and Machine Learning Applications in this compound Research
Machine learning models, particularly graph neural networks, can learn representations of molecular structures directly, outperforming traditional methods in predicting a molecule's scent profile from its structure alone. arxiv.org For fragrance research, this means that large virtual libraries of potential this compound analogs can be screened in silico to identify candidates with a high probability of possessing the desired musky-woody character before any costly synthesis is undertaken. personalcareinsights.com
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Cashmeran in laboratory settings?
To synthesize this compound, focus on optimizing reaction conditions (e.g., solvent polarity, temperature) for intermediates like 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone. Characterization requires GC-MS for purity analysis and NMR (¹H/¹³C) for structural confirmation. Cross-reference spectral libraries (e.g., PubChem, ChemSpider) to validate results . For reproducibility, document reagent sources, purity, and storage conditions explicitly, adhering to ACS style conventions for reporting .
Q. How can researchers systematically retrieve physicochemical data (e.g., log Kow, solubility) for this compound from authoritative databases?
Use structured queries in PubChem or ChemSpider with CAS No. 33704-61-9 to access peer-reviewed data. Filter results by "Experimental Properties" to avoid predicted values. For partition coefficients (e.g., Kdess = 0.3 for this compound in activated sludge systems), verify primary sources from environmental chemistry journals . Cross-check against handbooks like The Handbook of Environmental Chemistry for context .
Q. What quality control measures are critical when analyzing this compound in environmental samples?
Implement spike-and-recovery tests using isotopically labeled analogs to assess extraction efficiency. For chromatographic analysis (e.g., HPLC), calibrate with certified reference materials and monitor matrix effects. Report recovery rates and detection limits (e.g., LOD/LOQ) in line with IUPAC guidelines .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported removal efficiencies of this compound during wastewater treatment?
Discrepancies (e.g., variable removal rates in WWTPs) often arise from differences in operational parameters (e.g., sludge retention time, redox conditions). Conduct controlled batch experiments to isolate factors like adsorption (Ksorb = 0.3) versus biodegradation. Use PCA (Principal Component Analysis) to correlate removal efficiency with variables like log Kow (4.5–5.9) and particulate matter affinity .
Q. What methodologies are effective for tracing this compound’s environmental fate in aquatic systems?
Deploy passive samplers (e.g., POCIS) to monitor aqueous concentrations, complemented by sediment core analysis for historical trends. Model phase partitioning using fugacity-based approaches, incorporating site-specific parameters (e.g., suspended solids, organic carbon content). Validate models with field data from riverine inputs and WWTP effluents .
Q. How can researchers design experiments to investigate this compound’s photodegradation pathways under simulated environmental conditions?
Use solar simulators with controlled UV intensity and wavelength ranges. Monitor degradation products via high-resolution LC-QTOF-MS and compare against predictive software (e.g., EPI Suite). Quantify reaction kinetics (e.g., half-life) under varying pH and dissolved organic matter levels. Reference OECD Test Guidelines 316 for standardization .
Methodological and Analytical Challenges
Q. What statistical approaches are suitable for interpreting conflicting data on this compound’s bioaccumulation potential?
Apply meta-analysis to harmonize datasets, weighting studies by sample size and methodological rigor (e.g., ISO 17025 compliance). Use sensitivity analysis to identify outliers, such as studies omitting particulate-bound fractions, which underestimate bioaccumulation .
Q. How should researchers address gaps in this compound’s ecotoxicological data while ensuring ethical compliance?
Adopt read-across strategies using structurally similar musks (e.g., Galaxolide, Tonalide) to infer toxicity endpoints. For in vivo assays, follow OECD guidelines (e.g., Test No. 203 for fish acute toxicity) and obtain ethics approvals for vertebrate use .
Q. What systematic review protocols are recommended for synthesizing evidence on this compound’s environmental persistence?
Follow PRISMA (Preferred Reporting Items for Systematic Reviews) guidelines. Search databases (e.g., Scopus, Web of Science) using Boolean strings (e.g., "this compound AND (degradation OR half-life)"). Exclude non-peer-reviewed sources and assess bias via ROBIS (Risk Of Bias In Systematic reviews) .
Data Management and Reporting
Q. How can researchers ensure reproducibility when publishing experimental protocols for this compound synthesis?
Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo with DOIs. Provide step-by-step protocols in Supplementary Information, including equipment settings (e.g., GC temperature gradients) and failure analyses .
Q. What strategies mitigate variability in inter-laboratory studies on this compound’s environmental partitioning?
Use standardized reference materials (e.g., NIST SRM 2585 for sediment) and circulate blinded QC samples among collaborators. Report results with expanded uncertainties (e.g., k=2 confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
